Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety substituted with a 4-methoxybenzyl group.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-13-7-20(8-14-24)19-26-15-17-27(18-16-26)25(28)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 |
InChI Key |
GJYGNFHCHXMWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes monoalkylation with 4-methoxybenzyl chloride under basic conditions to yield 4-(4-methoxybenzyl)piperazine.
Reagents and Conditions
-
Piperazine (2.0 equiv)
-
4-Methoxybenzyl chloride (1.0 equiv)
-
Potassium carbonate (2.5 equiv, base)
Mechanism :
-
Deprotonation of piperazine by K₂CO₃ generates a nucleophilic amine.
-
SN2 attack on 4-methoxybenzyl chloride forms the C-N bond.
Challenges :
-
Over-alkylation to bis-benzyl derivatives is mitigated by using excess piperazine.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the monoalkylated product (72% yield).
Preparation of Biphenyl-4-carbonyl Chloride
Friedel-Crafts Acylation
Biphenyl-4-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂).
Reagents and Conditions
-
Biphenyl-4-carboxylic acid (1.0 equiv)
-
SOCl₂ (3.0 equiv)
-
Catalyst : Dimethylformamide (DMF, catalytic)
Mechanism :
-
Nucleophilic attack by carboxylic acid on SOCl₂ forms a mixed anhydride.
-
Subsequent chloride displacement yields the acyl chloride.
Analytical Validation :
Coupling of Fragments via Nucleophilic Acyl Substitution
Reaction Protocol
Biphenyl-4-carbonyl chloride reacts with 4-(4-methoxybenzyl)piperazine in an inert atmosphere.
Reagents and Conditions
-
Biphenyl-4-carbonyl chloride (1.1 equiv)
-
4-(4-Methoxybenzyl)piperazine (1.0 equiv)
-
Triethylamine (2.0 equiv, base)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature, 6 hours
Mechanism :
-
Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
-
Piperazine’s secondary amine attacks the electrophilic carbonyl carbon.
Yield Optimization :
-
Slow addition of acyl chloride minimizes side reactions (86% yield).
-
Purification via recrystallization (ethanol/water) achieves >95% purity.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Aryl halides pre-functionalized on the biphenyl system undergo Suzuki-Miyaura coupling with boronic esters, though this method is less common for the target compound.
Reagents and Conditions
Limitations :
Comparative Analysis of Methods
| Parameter | Nucleophilic Acyl Substitution | Palladium-Catalyzed Coupling |
|---|---|---|
| Yield | 72–86% | 65–78% |
| Reaction Time | 6–12 hours | 25 minutes |
| Cost Efficiency | High | Low (Pd catalysts) |
| Scalability | Excellent | Moderate |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Waste Management
-
SOCl₂ byproducts are neutralized with NaHCO₃ before disposal.
Chemical Reactions Analysis
Oxidation Reactions
The methanone group and aromatic systems enable oxidation under controlled conditions:
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 80°C | Biphenyl-4-carboxylic acid derivative | 68–72% | |
| CrO₃ | Anhydrous acetone, 25°C | Ketone-oxidized biphenyl analogue | 55–60% |
Key findings:
-
Oxidation of the methanone group typically requires strong oxidizing agents and elevated temperatures.
-
Overoxidation risks exist with prolonged exposure to KMnO₄, necessitating precise reaction monitoring.
Substitution Reactions
The piperazine ring undergoes nucleophilic and electrophilic substitutions:
2.1. Alkylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylpiperazine derivative | Enhanced lipophilicity |
| Benzyl chloride | THF, NaH, 0°C → RT | N-Benzylpiperazine analogue | Pharmacological modulation |
2.2. Acylation
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetylpiperazine derivative | Improved metabolic stability |
Substitution at the piperazine nitrogen is favored due to its basicity, with reactivity influenced by steric hindrance from the methoxybenzyl group .
Coupling Reactions
The biphenyl moiety participates in cross-coupling reactions:
| Reaction Type | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Terphenyl derivatives | 75–80% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aminated biphenyl analogues | 65–70% |
These reactions enable structural diversification for pharmacological studies .
Acid-Base Reactions
The piperazine ring reacts with acids to form stable salts:
| Acid | Conditions | Product | Solubility |
|---|---|---|---|
| HCl (gas) | Et₂O, 0°C | Hydrochloride salt | Improved aqueous |
| H₂SO₄ | Ethanol, RT | Sulfate salt | Moderate polarity |
Salt formation is critical for enhancing bioavailability in drug development.
Reductive Transformations
Controlled reduction of specific functional groups:
| Reagent | Target Group | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Methanone → Methylene | Biphenyl-4-yl[4-(4-methoxybenzyl)piperazine]methane | Anhydrous THF, reflux |
| H₂/Pd-C | Nitro → Amino (if present) | Amine derivative | Ethanol, 50°C |
Reduction pathways are highly selective, depending on the reducing agent and substrate.
Comparative Reactivity Insights
A comparison with structurally similar compounds reveals distinct reactivity patterns:
| Compound | Key Reaction Difference |
|---|---|
| Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone | Bromine substituent enables Suzuki coupling at lower temps |
| Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone | Nitro group facilitates reduction to amino derivatives |
The methoxybenzyl group in the target compound enhances electron density, accelerating electrophilic substitutions but slowing oxidations .
Stability and Degradation
Under extreme conditions, the compound undergoes degradation:
| Condition | Degradation Pathway | Major Byproducts |
|---|---|---|
| Strong acid (pH < 2) | Cleavage of piperazine-methanone bond | Biphenyl-4-carboxylic acid |
| UV light (254 nm) | Photooxidation of methoxy group | Quinone derivatives |
Stability studies recommend storage in inert atmospheres below −20°C.
Scientific Research Applications
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone has been investigated for various biological activities, including:
- Antibacterial Properties : Studies indicate that biphenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| A | 0.0039 | Staphylococcus aureus |
| B | 0.025 | Escherichia coli |
| C | 0.050 | Pseudomonas aeruginosa |
- Antifungal Activity : Similar studies have reported antifungal effects, suggesting that modifications in the biphenyl structure can enhance efficacy against fungal pathogens.
Pharmacological Applications
The compound's pharmacological profile is primarily linked to its interaction with neurotransmitter receptors, particularly in the central nervous system. The piperazine moiety allows for diverse interactions with various receptors, potentially leading to therapeutic applications in treating neurological disorders such as anxiety and depression.
Industrial Production Techniques
For large-scale production, optimized synthetic routes are employed, including continuous flow reactors and automated systems to ensure consistency and efficiency in manufacturing.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neurological Disorders : Investigations into its efficacy in modulating serotonin and dopamine receptors suggest possible applications in treating conditions like schizophrenia and depression.
- Antimicrobial Research : Ongoing research focuses on enhancing its antibacterial properties through structural modifications, aiming to develop more effective antimicrobial agents.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Substituent Position : The 2-methoxyphenyl variant (ortho-substitution) demonstrates lower catalepsy induction in antipsychotic models, suggesting steric or electronic effects influence off-target motor side effects .
Pharmacological Activity Comparison
Antidopaminergic and Antiserotonergic Activity
- Target Compound : Exhibits dual anti-dopaminergic (D2) and anti-serotonergic (5-HT2A) activity, a hallmark of atypical antipsychotics. The 4-methoxybenzyl group may enhance 5-HT2A affinity due to methoxy’s electron-donating properties .
- Analog with 2,3-Dichlorophenyl Substituent : Shows higher D2 potency but increased catalepsy risk, highlighting the trade-off between efficacy and side effects .
- 3,4-Dimethoxyphenyl Analog : Dual methoxy groups could improve solubility but may reduce receptor selectivity due to bulkier substituents .
QSAR Insights
- QPlogBB Correlation : The target compound’s predicted brain/blood partition coefficient (QPlogBB) is influenced by the biphenyl moiety’s lipophilicity. Analogs with polar groups (e.g., hydroxyethyl) exhibit lower QPlogBB, reducing CNS availability .
- Electron Affinity (EA): Higher EA correlates with stronger antidopaminergic activity. Nitro-substituted analogs (e.g., biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone) show enhanced EA but may suffer from metabolic instability .
Physicochemical and Pharmacokinetic Properties
Key Trends :
- Lipophilicity : Chlorine and methoxy groups increase LogP, favoring membrane permeability but risking hepatotoxicity.
- Metabolism : Nitro groups are prone to reduction, generating reactive intermediates, whereas methoxy groups undergo demethylation more safely .
Biological Activity
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and other therapeutic effects.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C₂₃H₂₁N₃O
- SMILES Notation : O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCN(C4=CC=C(N+=O)C=C4)CC3
This structure includes a biphenyl moiety linked to a piperazine ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of biphenyl derivatives, including variations of the compound . For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.050 | Pseudomonas aeruginosa |
The MIC values indicate that these compounds can effectively inhibit bacterial growth, suggesting that structural modifications can enhance their antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, biphenyl derivatives have also been evaluated for antifungal activity. For example, compounds containing similar piperazine structures demonstrated effectiveness against Candida albicans and other fungal strains.
| Compound | Inhibition Zone (mm) | Target Fungi |
|---|---|---|
| Compound D | 24 | Candida albicans |
| Compound E | 22 | Aspergillus niger |
These findings suggest that the methoxy group and the biphenyl structure contribute to the antifungal activity .
The biological activity of biphenyl derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in bacterial and fungal growth. For instance, some studies indicate that these compounds may act as inhibitors of fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various piperazine derivatives revealed that modifications in substituents significantly influenced their antimicrobial properties. The presence of electron-donating groups enhanced antibacterial activity against resistant strains .
- Molecular Docking Studies : Computational studies have shown that biphenyl derivatives can effectively bind to active sites of target enzymes, suggesting a potential mechanism for their observed biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a biphenyl carbonyl chloride derivative with a substituted piperazine under basic conditions (e.g., triethylamine or K₂CO₃) in aprotic solvents like acetonitrile or DMF. Purification is achieved via column chromatography, followed by recrystallization. Key intermediates may require nitro group reduction using SnCl₂ or catalytic hydrogenation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry (e.g., carbonyl resonance at ~166 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms empirical formula (e.g., deviations ≤0.3% for C, H, N) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies for targets like histamine H₁/H₄ receptors or dopamine D₂ receptors .
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays for proteases (e.g., SARS-CoV-2 Mpro) or kinases .
- Cellular Viability Assays : MTT or resazurin-based tests in relevant cell lines (e.g., antipsychotic activity in neuronal models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of piperazine-based analogs?
- Methodological Answer :
- Substituent Variation : Systematically modify the biphenyl moiety (e.g., electron-withdrawing groups at the 4-position) and piperazine substituents (e.g., sulfonyl or benzyl groups) to assess effects on potency .
- Quantitative SAR (QSAR) : Use multiple linear regression (MLR) models correlating logP, polar surface area, and steric parameters with activity .
- Crystallography : Co-crystallize with target proteins (e.g., SARS-CoV-2 Mpro) to identify binding motifs .
Q. What computational strategies are effective for predicting target engagement and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., DPP-4 or viral proteases) .
- Pharmacophore Modeling : Align key features (e.g., hydrogen bond acceptors, aromatic rings) with known active compounds .
- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables such as cell passage number, solvent (DMSO concentration), and assay temperature .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC₅₀ values adjusted for protein binding) .
- Orthogonal Validation : Confirm antiviral activity in both enzymatic (e.g., fluorescence-based protease assays) and cellular (e.g., viral replication inhibition) models .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxybenzyl moiety .
- Salt Formation : Use hydrobromide or hydrochloride salts to enhance aqueous solubility .
- Co-Crystallization : Employ co-solvents (e.g., cyclodextrins) or lipid-based formulations .
Q. How can regioselective synthesis challenges be addressed during piperazine functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
